molecular formula C13H21NO B6758138 Cyclohex-3-en-1-yl-(4-methylpiperidin-1-yl)methanone

Cyclohex-3-en-1-yl-(4-methylpiperidin-1-yl)methanone

Cat. No.: B6758138
M. Wt: 207.31 g/mol
InChI Key: SJQHXZWTTZSVSD-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl-(4-methylpiperidin-1-yl)methanone is a chemical compound with a complex structure that includes a cyclohexene ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl-(4-methylpiperidin-1-yl)methanone typically involves the reaction of cyclohex-3-en-1-ylmethanol with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl-(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohex-3-en-1-yl-(4-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl-(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-3-en-1-yl-(2-methylpiperidin-1-yl)methanone
  • Cyclohex-3-en-1-yl-(3-methylpiperidin-1-yl)methanone

Uniqueness

Cyclohex-3-en-1-yl-(4-methylpiperidin-1-yl)methanone is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h2-3,11-12H,4-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQHXZWTTZSVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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